molecular formula C16H21Cl2N3O2 B1149951 Bendamustine D4

Bendamustine D4

Cat. No.: B1149951
M. Wt: 362.3 g/mol
InChI Key: YTKUWDBFDASYHO-BSFGQKQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SDX-105 D4, also known as Bendamustine D4, is a deuterium-labeled version of Bendamustine. Bendamustine is a chemotherapeutic agent with alkylating and antimetabolite properties. It is used primarily in the treatment of hematological malignancies, such as non-Hodgkin’s lymphoma and chronic lymphocytic leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SDX-105 D4 involves the incorporation of deuterium into the Bendamustine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include the formation of the benzimidazole ring, the attachment of the 2-chloroethylamine alkylating group, and the addition of the butyric acid side chain .

Industrial Production Methods

Industrial production of SDX-105 D4 follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

SDX-105 D4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are DNA adducts and cross-linked DNA strands, which lead to the cytotoxic effects observed in cancer cells .

Mechanism of Action

SDX-105 D4 exerts its effects primarily through the alkylation of DNA. This leads to the formation of DNA cross-links and strand breaks, which interfere with DNA replication and transcription. The compound induces cell death through mechanisms such as apoptosis and mitotic catastrophe . Key molecular targets include DNA itself and proteins involved in the DNA damage response, such as Polo-like kinase 1 (PLK-1) and Aurora A kinase (AurkA) .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21Cl2N3O2

Molecular Weight

362.3 g/mol

IUPAC Name

4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

InChI

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,9D2

InChI Key

YTKUWDBFDASYHO-BSFGQKQYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.